Cas no 5107-18-6 (2-amino-6-(phenylformamido)hexanoic acid)

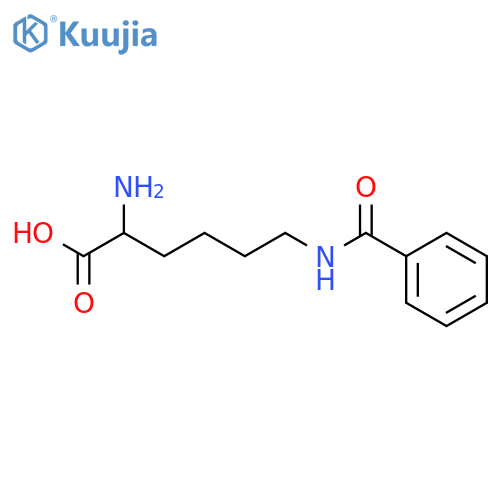

5107-18-6 structure

商品名:2-amino-6-(phenylformamido)hexanoic acid

CAS番号:5107-18-6

MF:C13H18N2O3

メガワット:250.293623447418

MDL:MFCD00136693

CID:843621

2-amino-6-(phenylformamido)hexanoic acid 化学的及び物理的性質

名前と識別子

-

- N6-Benzoyl-DL-lysine

- 2-Amino-6-(benzoylamino)hexanoic acid

- 2-AMINO-6-BENZAMIDOHEXANOIC ACID

- 2-amino-6-(phenylcarbonylamino)hexanoic acid

- F0266-0844

- N~6~-(phenylcarbonyl)lysine

- N6-benzoyl-D-lysine

- N6-Benzoyl-lysin

- N6-benzoyl-lysine

- Nepsilon-Benzoyllysine

- N-l-benzoyl lysine

- 2-amino-6-(phenylformamido)hexanoic acid

-

- MDL: MFCD00136693

- インチ: InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)

- InChIKey: KODLJWKGAKBGOB-UHFFFAOYSA-N

- ほほえんだ: O=C(O)C(N)CCCCNC(C1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 250.13200

- どういたいしつりょう: 250.132

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

じっけんとくせい

- 密度みつど: 1.186

- ゆうかいてん: 268℃

- ふってん: 521 ℃ at 760mmHg

- フラッシュポイント: 268.9℃

- 屈折率: 1.558

- PSA: 92.42000

- LogP: 2.08980

2-amino-6-(phenylformamido)hexanoic acid セキュリティ情報

2-amino-6-(phenylformamido)hexanoic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-amino-6-(phenylformamido)hexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0266-0844-2μmol |

2-amino-6-(phenylformamido)hexanoic acid |

5107-18-6 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0266-0844-20mg |

2-amino-6-(phenylformamido)hexanoic acid |

5107-18-6 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0266-0844-20μmol |

2-amino-6-(phenylformamido)hexanoic acid |

5107-18-6 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0266-0844-1mg |

2-amino-6-(phenylformamido)hexanoic acid |

5107-18-6 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0266-0844-5μmol |

2-amino-6-(phenylformamido)hexanoic acid |

5107-18-6 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0266-0844-3mg |

2-amino-6-(phenylformamido)hexanoic acid |

5107-18-6 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0266-0844-50mg |

2-amino-6-(phenylformamido)hexanoic acid |

5107-18-6 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Enamine | EN300-7390867-0.5g |

2-amino-6-(phenylformamido)hexanoic acid |

5107-18-6 | 0.5g |

$49.0 | 2023-07-09 | ||

| Aaron | AR00E184-250mg |

N6-Benzoyl-DL-lysine |

5107-18-6 | 95% | 250mg |

$61.00 | 2023-12-15 | |

| Aaron | AR00E184-500mg |

N6-Benzoyl-DL-lysine |

5107-18-6 | 95% | 500mg |

$83.00 | 2023-12-15 |

2-amino-6-(phenylformamido)hexanoic acid 関連文献

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

5107-18-6 (2-amino-6-(phenylformamido)hexanoic acid) 関連製品

- 58094-18-1(D-Glutamic acid,N-benzoyl-)

- 1219-46-1(2-Amino-6-(benzoylamino)hexanoic Acid)

- 17966-67-5(Benzoyl-DL-leucine)

- 54430-46-5(Benzoyl-L-norleucine)

- 17966-71-1(Bz-Orn-OH)

- 121470-62-0(Bz-Nva-OH)

- 1466-83-7(L-Leucine,N-benzoyl-)

- 6094-36-6(Bz-Glu-OH)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5107-18-6)2-amino-6-(phenylformamido)hexanoic acid

清らかである:99%

はかる:5g

価格 ($):270.0